
4-chloro-1-(2-fluoroethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-1-(2-fluoroethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of chlorine and fluorine atoms suggests that this compound might have interesting reactivity and properties.
Molecular Structure Analysis
The molecular structure of “4-chloro-1-(2-fluoroethyl)-1H-pyrazole” would consist of a pyrazole ring substituted at the 4-position with a chlorine atom and at the 1-position with a 2-fluoroethyl group.Chemical Reactions Analysis
Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the chlorine and fluorine atoms might make this compound particularly reactive towards nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-1-(2-fluoroethyl)-1H-pyrazole” would be influenced by its molecular structure. The pyrazole ring is aromatic and planar, which could contribute to its stability and solubility. The chlorine and fluorine atoms are highly electronegative, which could make this compound polar and potentially increase its boiling point and melting point .Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-chloro-1-(2-fluoroethyl)-1H-pyrazole has demonstrated promising antimicrobial properties. Researchers have explored its potential as an antibacterial and antifungal agent. By disrupting microbial cell membranes or interfering with essential metabolic pathways, this compound could contribute to novel antimicrobial therapies .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Studies suggest that 4-chloro-1-(2-fluoroethyl)-1H-pyrazole may modulate inflammatory responses. Its anti-inflammatory effects could be harnessed for drug development .
Antioxidant Properties
Oxidative stress contributes to aging, neurodegenerative diseases, and cancer. Researchers have investigated the antioxidant capacity of this compound. By scavenging free radicals and protecting cells from oxidative damage, it may offer therapeutic benefits .
Analgesic Effects
Chronic pain management remains a challenge. Some studies indicate that 4-chloro-1-(2-fluoroethyl)-1H-pyrazole possesses analgesic properties. Understanding its mechanisms of action could lead to novel pain-relief strategies .
Potential as an Organic Catalyst
Organic catalysts are essential in synthetic chemistry. This compound’s unique structure suggests it could serve as a catalyst in various reactions. Researchers are exploring its catalytic activity and applications in organic synthesis .
Drug Discovery
Given its diverse pharmacological properties, 4-chloro-1-(2-fluoroethyl)-1H-pyrazole is an attractive scaffold for drug discovery. Scientists continue to investigate its potential as a lead compound for developing new drugs, especially in areas like oncology and infectious diseases .
Direcciones Futuras
The study and application of pyrazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities . Future research on “4-chloro-1-(2-fluoroethyl)-1H-pyrazole” could involve exploring its potential biological activities, developing new synthetic methods, or studying its reactivity in various chemical reactions.
Propiedades
IUPAC Name |
4-chloro-1-(2-fluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLMPNIRSVKMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(2-fluoroethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

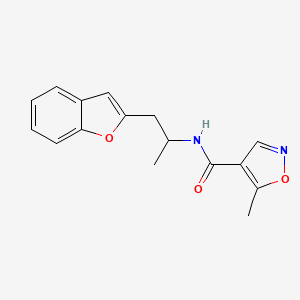
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2531631.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetonitrile](/img/structure/B2531634.png)
![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2531635.png)
![1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride](/img/structure/B2531637.png)
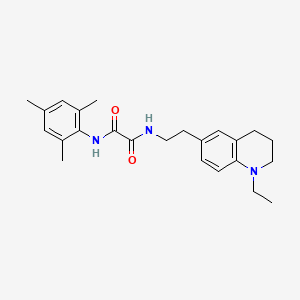
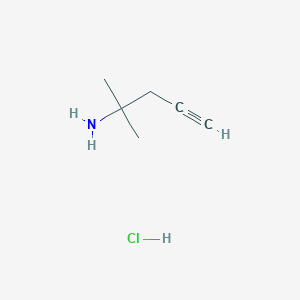
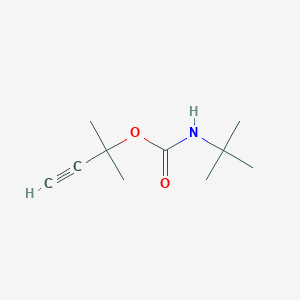
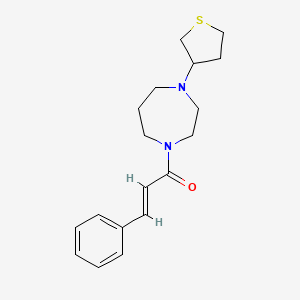
![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2531643.png)
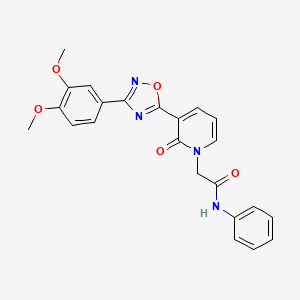

![methyl 2-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2531650.png)